1-(Sec-butyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid

Lipophilicity Drug design Fragment-based discovery

1-(Sec-butyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1250954-67-6) is a 1,5-disubstituted 1H-1,2,3-triazole-4-carboxylic acid building block bearing a sec-butyl group at N1 and an ethyl group at C5. Its molecular formula is C9H15N3O2, with a molecular weight of 197.23 g·mol⁻¹, a calculated logP of 2.08, and one asymmetric centre conferring chirality.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B13622743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Sec-butyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCC1=C(N=NN1C(C)CC)C(=O)O
InChIInChI=1S/C9H15N3O2/c1-4-6(3)12-7(5-2)8(9(13)14)10-11-12/h6H,4-5H2,1-3H3,(H,13,14)
InChIKeyJLHJSHWBOYNCPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Sec-butyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid – Core Physicochemical and Structural Identity for Informed Procurement


1-(Sec-butyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1250954-67-6) is a 1,5-disubstituted 1H-1,2,3-triazole-4-carboxylic acid building block bearing a sec-butyl group at N1 and an ethyl group at C5. Its molecular formula is C9H15N3O2, with a molecular weight of 197.23 g·mol⁻¹, a calculated logP of 2.08, and one asymmetric centre conferring chirality . The compound belongs to a homologous series of N1-sec-butyl-5-alkyl-1H-1,2,3-triazole-4-carboxylic acids that are employed as key fragments for carboxamide-based drug discovery and as ligands for coordination chemistry [1][2].

Why In-Class Substitution of 1-(Sec-butyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic Acid Carries Quantifiable Risk


Within the N1-sec-butyl-5-alkyl-1H-1,2,3-triazole-4-carboxylic acid series, a single methylene (–CH₂–) change in the C5 alkyl chain shifts the computed logP by approximately 0.4–0.5 units and alters molecular weight by ~14 g·mol⁻¹ . The 5-ethyl substituent places this compound at a specific lipophilicity window (logP 2.08) between the 5-methyl (logP 1.26) and 5-propyl (logP 2.53) congeners . Because downstream carboxamide coupling efficiency, membrane permeability in cell-based assays, and metal-coordination geometry in MOF/coordination polymer syntheses are all sensitive to both steric bulk and logP, indiscriminate replacement with a shorter- or longer-chain analog can alter reaction yields, biological hit rates, or crystal-packing outcomes in ways that are predictable but non-linear [1][2].

Quantitative Differentiation Evidence for 1-(Sec-butyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic Acid Against Closest Analogs


Lipophilicity Window: LogP 2.08 Occupies a Distinct Position Between the 5-Methyl (logP 1.26) and 5-Propyl (logP 2.53) Congeners

The computed logP of the target compound (2.08) is 0.82 units higher than the 5-methyl congener (1.26) and 0.45 units lower than the 5-propyl congener (2.53), placing it in a lipophilicity range favoured for balanced membrane permeability and aqueous solubility in fragment-based drug discovery . In the context of the Lipinski Rule of Five, logP values between 1 and 3 are generally considered optimal for oral bioavailability, whereas the 5-propyl analog (logP 2.53) approaches the upper boundary and the unsubstituted parent 5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (estimated logP ≈ –0.2) may exhibit poor passive membrane diffusion [1].

Lipophilicity Drug design Fragment-based discovery

Fraction sp³ (Fsp3) = 0.667: Superior sp³ Character Relative to Aromatic Triazole Congeners, Correlating with Improved Clinical Developability Metrics

The target compound has an Fsp3 of 0.667 (i.e., two-thirds of carbon atoms are sp³-hybridised), which is identical to the 5-methyl congener (0.667) and slightly lower than the 5-propyl congener (0.700) . The Fsp3 metric has been independently validated as a predictor of clinical success: compounds with Fsp3 ≥ 0.45 are significantly more likely to progress from discovery through Phase III trials compared to flatter, more aromatic leads [1]. Within this triazole-4-carboxylic acid series, all sec-butyl-bearing members exceed the Fsp3 ≥ 0.45 threshold, whereas aryl-substituted triazole-4-carboxylic acid analogs (e.g., 1-(3,4-dimethylphenyl)-5-ethyl derivative) exhibit substantially lower Fsp3 due to aromatic ring carbons .

Drug-likeness Fsp3 Lead optimisation

Chirality: One Asymmetric Centre (sec-Butyl) Enables Stereochemical Probing That Achiral N1-Substituted Analogs Cannot Provide

The target compound possesses exactly one asymmetric carbon atom (the sec-butyl methine at N1), meaning it exists as a racemic mixture unless resolved . This contrasts with the N1-unsubstituted parent 5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 104497-05-4), which is achiral, and with N1-n-butyl or N1-tert-butyl analogs that are also achiral at the N1 substituent . Chiral 1,2,3-triazoles are increasingly sought-after motifs in medicinal chemistry, as evidenced by recent advances in catalytic asymmetric click chemistry and biocatalytic triazole synthesis published between 2020 and 2025 [1]. The presence of a single stereocentre allows researchers to conduct enantioselective SAR studies using enantiopure (R)- or (S)-sec-butyl starting materials, which is not possible with the n-butyl or tert-butyl counterparts.

Stereochemistry Chiral building block Asymmetric synthesis

Predicted pKa (3.43 ± 0.50) and Boiling Point (339.5 ± 34.0 °C): Differentiating Physicochemical Parameters for Purification and Formulation Planning

The target compound has a predicted pKa of 3.43 ± 0.50 for the carboxylic acid proton and a predicted boiling point of 339.5 ± 34.0 °C . The predicted density is 1.22 ± 0.1 g/cm³ . These values are consistent with a moderately acidic triazole-4-carboxylic acid where the triazole ring exerts an electron-withdrawing effect. The boiling point is notably higher than that reported for the unsubstituted 5-ethyl-1H-1,2,3-triazole-4-carboxylic acid parent (predicted ~286 °C, based on lower MW), which reflects the ~56 g/mol molecular weight increase from N1-sec-butylation and has direct implications for distillation-based purification feasibility and GC-MS analytical method development .

Physicochemical properties Purification Formulation

Fragment-Based Drug Discovery (FBDD) Precursor Role: 1,2,3-Triazole-4-carboxylic Acids as Key Fragments for Carboxamide Lead Generation

A dedicated study evaluating the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids across the NCI60 human tumour cell line panel demonstrated that the carboxylic acid fragment itself contributes to cytotoxicity, and that the nature of the N1 and C5 substituents modulates this activity [1]. The study identified structure–activity relationships that guided the design of downstream 1,2,3-triazole-4-carboxamides, establishing this compound class as validated FBDD starting points [1][2]. While this specific study did not include the exact sec-butyl-5-ethyl derivative, the class-level SAR demonstrates that alkyl chain length at C5 tunes antiproliferative potency, and that the carboxylic acid-to-carboxamide conversion is a productive elaboration vector [1]. Within this context, the 5-ethyl substitution of the target compound represents an intermediate steric and electronic perturbation that is distinct from both the 5-methyl (minimal steric bulk) and 5-propyl (increased flexibility) variants explored in the literature [3].

Fragment-based drug discovery Carboxamide Anticancer

Preferred Application Scenarios for 1-(Sec-butyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic Acid Based on Quantitative Differentiation Evidence


Fragment-Based Anticancer Lead Generation Requiring Intermediate Lipophilicity (logP 2.0–2.1)

Teams conducting fragment-based drug discovery (FBDD) against oncology targets where the triazole-4-carboxylic acid fragment library needs systematic logP coverage should select this compound as the intermediate-lipophilicity member of the N1-sec-butyl-5-alkyl series. The logP of 2.08 sits between the 5-methyl (1.26) and 5-propyl (2.53) congeners, enabling granular SAR exploration without logP gaps exceeding 0.5 units . Following the established precedent of converting triazole-4-carboxylic acid fragments to carboxamides for NCI60 screening, this fragment can be directly elaborated via amide coupling to generate focused libraries [1].

Chiral Building Block for Enantioselective SAR or Asymmetric Catalyst Development

The single asymmetric centre at the sec-butyl N1 substituent makes this compound suitable as a racemic building block for diastereomeric resolution or as a substrate for enantioselective transformations. Unlike the achiral N1-n-butyl, N1-tert-butyl, or N1-unsubstituted triazole-4-carboxylic acid analogs, this compound provides a stereochemical handle that can be exploited for chiral HPLC separation, enzymatic resolution, or asymmetric click chemistry applications as described in recent biocatalytic triazole synthesis literature [1].

Coordination Polymer and MOF Ligand Design Requiring Defined Steric Bulk at the Triazole N1 Position

In the synthesis of metal-organic frameworks (MOFs) and coordination polymers employing 1,2,3-triazole-4-carboxylate ligands, the sec-butyl group at N1 provides a sterically differentiated coordination environment compared to n-butyl, tert-butyl, or unsubstituted analogs. Recent studies on Zn(II) and Cu(II) complexes with bis(1H-1,2,3-triazole-4-carboxylate) ligands demonstrate that N1-substituent identity influences coordination geometry, dimensionality, and supramolecular packing . The 5-ethyl group at C5 further modulates the electronic properties of the triazole ring without introducing excessive steric hindrance that would preclude metal binding.

Analytical Method Development and Reference Standard Procurement

With a reported purity specification of 97–98% from multiple vendors (AKSci, Fluorochem, Leyan), a well-defined predicted boiling point (339.5 ± 34.0 °C), density (1.22 ± 0.1 g/cm³), and a computed logP of 2.08, this compound is suitable as an HPLC or GC-MS reference standard for monitoring reactions in the N1-sec-butyl-5-alkyl-triazole-4-carboxylic acid series [1]. Its distinct retention time window—predictable from the logP—allows unambiguous differentiation from the 5-methyl and 5-propyl congeners in chromatographic analyses .

Quote Request

Request a Quote for 1-(Sec-butyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.